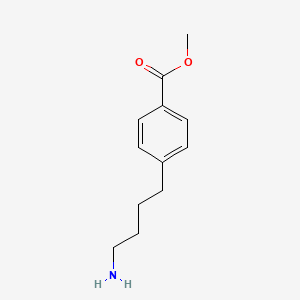Benzoic acid, 4-(4-aminobutyl)-, methyl ester
CAS No.: 141019-02-5
Cat. No.: VC18222854
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 141019-02-5 |
|---|---|
| Molecular Formula | C12H17NO2 |
| Molecular Weight | 207.27 g/mol |
| IUPAC Name | methyl 4-(4-aminobutyl)benzoate |
| Standard InChI | InChI=1S/C12H17NO2/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8H,2-4,9,13H2,1H3 |
| Standard InChI Key | USTMGHLYMCBVIS-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCCCN |
Introduction
Structural and Nomenclature Considerations
The IUPAC name "benzoic acid, 4-(4-aminobutyl)-, methyl ester" implies a benzene ring with two substituents:
-
A methyl ester (-COOCH₃) at the carboxylic acid position.
-
A 4-aminobutyl group (-CH₂-CH₂-CH₂-CH₂-NH₂) at the para position relative to the ester.
This configuration differs from the well-characterized derivative 4-(butylamino)benzoic acid methyl ester (CAS 71839-12-8), where the butyl group is directly attached to the nitrogen atom of the amino group, forming a -NH-C₄H₉ substituent . The distinction lies in the placement of the amino group:
-
In the target compound, the amino group terminates a four-carbon alkyl chain.
-
In CAS 71839-12-8, the amino group is bonded directly to the aromatic ring, with a butyl group extending from it .
Physicochemical Properties of Analogous Compounds
4-(Butylamino)benzoic Acid Methyl Ester (CAS 71839-12-8)
Key properties from experimental data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Melting Point | 104°C |
| Boiling Point | 323.3±25.0 °C (Predicted) |
| Density | 1.055 g/cm³ |
| Solubility | Chloroform (Slight), Methanol (Slight) |
| pKa | 2.61±0.32 (Predicted) |
| Storage Temperature | -20°C (Freezer) |
This compound exhibits limited solubility in polar solvents, likely due to its hydrophobic butyl chain. The low pKa suggests weak acidity, consistent with esterified benzoic acid derivatives .
Methyl 4-Aminobenzoate (CAS 619-45-4)
A simpler analog without the butyl chain :
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Melting Point | 111–114°C (Lit.) |
| Boiling Point | 290°C (Decomposes) |
| Solubility | Ethanol (High), Water (Low) |
The amino group at the para position enhances polarity compared to the butylamino derivative, improving solubility in ethanol .
Synthetic Pathways and Optimization
Synthesis of 4-(Butylamino)benzoic Acid Methyl Ester
The preparation of CAS 71839-12-8 involves a nucleophilic substitution reaction between butylamine and methyl 4-aminobenzoate under controlled conditions :
-
Methyl 4-aminobenzoate is treated with butylamine in a polar aprotic solvent (e.g., DMF).
-
The reaction proceeds via displacement of the amino group’s hydrogen by the butyl chain, forming the secondary amine.
-
Purification via recrystallization yields a pale yellow solid .
Key Challenges:
-
Competing side reactions (e.g., over-alkylation).
-
Sensitivity to oxygen and moisture, necessitating inert atmospheres.
Hypothetical Synthesis of 4-(4-Aminobutyl)benzoic Acid Methyl Ester
For the target compound, a plausible route could involve:
-
Friedel-Crafts Alkylation: Introducing a 4-chlorobutyl chain to methyl 4-aminobenzoate.
-
Ammonolysis: Replacing the terminal chloride with an amine group using aqueous ammonia.
-
Protection/Deprotection: Shielding the amino group during synthesis to prevent undesired side reactions.
This approach mirrors methods described in patents for related compounds, such as the synthesis of methyl 4-(aminomethyl)benzoate via esterification and pH-controlled amination .
| Hazard Statement | Precautionary Measure |
|---|---|
| H315 (Skin Irritant) | Wear protective gloves/clothing. |
| H319 (Eye Irritant) | Use eye/face protection. |
Storage: -20°C in airtight containers to prevent degradation.
Regulatory Status
| Manufacturer | Product Code | Packaging | Price |
|---|---|---|---|
| Sigma-Aldrich | PHR2261 | 100 mg | $553 |
| Sigma-Aldrich | 1650028 | 25 mg | $1,450 |
| TRC | M275160 | 500 mg | $285 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume